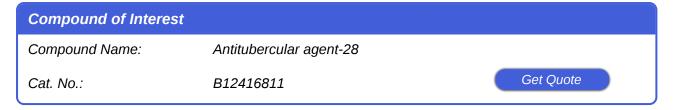


In Vitro Activity of Antitubercular Agent-28: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of **Antitubercular agent-28**, also referred to as compound 2. The information presented herein is compiled from publicly available data and is intended to support research and drug development efforts in the field of tuberculosis.

Quantitative Data Summary

Antitubercular agent-28 has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), including resistant strains, and exhibits favorable cytotoxicity profiles. The following tables summarize the key quantitative data associated with its in vitro performance.

Table 1: In Vitro Activity of Antitubercular Agent-28 against M. tuberculosis H37Rv[1]



Parameter	Condition	Value (μM)
MIC	Normal Oxygen	1.77
Low Oxygen	170	
IC50	Normal Oxygen	1.02
Low Oxygen	2.96	
IC90	Normal Oxygen	1.34
Low Oxygen	19	
Intracellular IC50	-	2.15
Intracellular IC90	-	2.85

Table 2: In Vitro Activity of **Antitubercular Agent-28** against Resistant M. tuberculosis H37Rv Isolates[1]

Resistant Isolate	MIC (μM)	IC50 (μM)	IC90 (μM)
FQ-R1 (Fluoroquinolone- Resistant)	3.3	2.9	3.1
INH-R1 (Isoniazid- Resistant)	170	125	140
INH-R2 (Isoniazid- Resistant)	190	130	180
RIF-R1 (Rifampicin- Resistant)	1.8	1.3	1.5
RIF-R2 (Rifampicin- Resistant)	8.4	3.8	4.8

Table 3: Cytotoxicity of Antitubercular Agent-28[1]



Cell Line	Parameter	Value (μM)
Unspecified	IC50	>100

Experimental Protocols

Detailed experimental protocols for the generation of the above data for **Antitubercular agent-28** are not publicly available. However, this section outlines standard methodologies typically employed for such in vitro antitubercular drug screening.

Determination of Minimum Inhibitory Concentration (MIC):

The MIC is typically determined using broth microdilution methods. A standardized inoculum of M. tuberculosis is added to 96-well plates containing serial dilutions of the test compound. The plates are incubated under appropriate conditions (e.g., normal and low oxygen) for a defined period. The MIC is recorded as the lowest concentration of the compound that inhibits visible bacterial growth.

Determination of IC50 and IC90:

These values, representing the concentrations at which 50% and 90% of bacterial growth is inhibited, are often determined using a reporter gene assay. A strain of M. tuberculosis expressing a reporter gene (e.g., luciferase or β -galactosidase) is used. The assay measures the reduction in reporter signal in the presence of varying concentrations of the test compound.

Intracellular Activity Assay:

To assess the ability of a compound to kill mycobacteria within host cells, a macrophage infection model is commonly used. Macrophages are infected with M. tuberculosis and then treated with the test compound. After a period of incubation, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating for colony-forming units (CFUs).

Cytotoxicity Assay:

The cytotoxicity of a compound is evaluated against a mammalian cell line (e.g., Vero cells or HepG2 cells) to determine its therapeutic index. A common method is the MTT or XTT assay,



which measures the metabolic activity of the cells. A reduction in metabolic activity in the presence of the compound indicates cytotoxicity. The IC50 is the concentration of the compound that reduces cell viability by 50%.

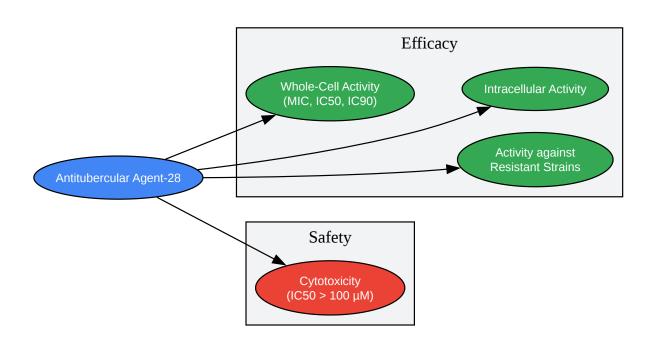
Visualizations

Experimental Workflow for In Vitro Antitubercular Drug Screening

The following diagram illustrates a general workflow for the in vitro screening of potential antitubercular agents.







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- 1. medchemexpress.com [medchemexpress.com]
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